2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol
Description
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol is a complex organic compound featuring a thiomorpholine ring fused to a pyrimidine moiety, linked via an aminomethyl group to a cyclopropyl ethanol structure
Properties
IUPAC Name |
2-[1-[[(6-thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-6-3-14(1-2-14)10-15-12-9-13(17-11-16-12)18-4-7-20-8-5-18/h9,11,19H,1-8,10H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQVPTYHNPYMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CNC2=CC(=NC=N2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the thiomorpholine ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrimidine ring is then introduced via nucleophilic substitution reactions, often using halogenated pyrimidine derivatives and thiol-containing reagents .
The aminomethyl linkage is formed through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced at different sites, such as the pyrimidine ring or the thiomorpholine ring, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, potentially leading to new heterocyclic compounds.
Common Reagents and Conditions
Oxidizing Agents: PCC, DMP, KMnO4
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Amines, thiols, alcohols
Catalysts: Transition metal catalysts like palladium or platinum for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution on the pyrimidine ring could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry
In chemistry, 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases .
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiomorpholine and pyrimidine rings suggests possible activity against a range of biological targets, including enzymes and receptors involved in disease pathways .
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can interact with sulfur-containing enzymes, while the pyrimidine ring can bind to nucleotide-binding sites, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
2-Thiomorpholin-4-ylpyrimidine: Shares the thiomorpholine and pyrimidine rings but lacks the aminomethyl and cyclopropyl ethanol moieties.
Cyclopropylamine derivatives: Contain the cyclopropyl group but differ in the attached functional groups.
Pyrimidine derivatives: Include various substitutions on the pyrimidine ring, offering different biological activities.
Uniqueness
The uniqueness of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol lies in its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
